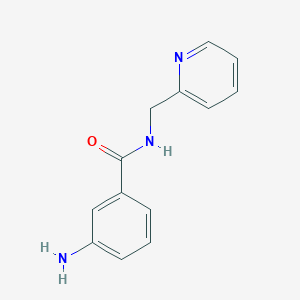

3-amino-N-(pyridin-2-ylmethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJSJMYRFIQJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-amino-N-(pyridin-2-ylmethyl)benzamide and Analogues

The construction of this compound and its chemical cousins typically relies on well-established organic reactions, primarily focusing on the formation of the amide linkage from readily available starting materials.

Multi-Step Approaches from Readily Available Precursors

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from 3-nitrobenzoic acid. This strategy prioritizes the installation of the amine functionality in the final step to avoid potential side reactions during the amide bond formation.

The general synthetic scheme is as follows:

Amide Coupling: 3-Nitrobenzoic acid is first coupled with 2-(aminomethyl)pyridine to form the intermediate, 3-nitro-N-(pyridin-2-ylmethyl)benzamide. This reaction is typically facilitated by a variety of coupling reagents that activate the carboxylic acid.

Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to a reduction reaction to yield the final product, this compound.

Common coupling reagents for the initial amidation step include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

For the subsequent reduction of the nitro group, various reducing agents can be employed. While catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method, it can sometimes lead to cleavage of the benzyl-nitrogen bond in similar structures. Alternative methods such as the use of tin(II) chloride (SnCl2) in acidic media or zinc (Zn) or iron (Fe) powder in the presence of an acid are often effective for this transformation.

Strategic Coupling Reactions and Intermediate Derivatization

The core of the synthesis lies in the strategic formation of the amide bond. The choice of coupling reagent and reaction conditions is crucial, especially when dealing with substrates that may have reduced nucleophilicity, such as some heteroaromatic amines.

One established method for the synthesis of N-(pyridin-2-yl)-benzamide analogues involves the use of a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine, affording the desired product in good yields. orgsyn.org While this specific example does not produce the target molecule directly, it highlights the use of advanced catalytic systems for the formation of similar benzamide (B126) structures.

Another approach involves the in-situ generation of a more reactive acylating agent from the carboxylic acid. For instance, treatment of the benzoic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride yields the corresponding acyl chloride, which readily reacts with the amine to form the amide bond. This method, however, can be harsh and may not be suitable for sensitive substrates.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing the reaction conditions is paramount to achieving high yields and purity of the final product. Factors such as the choice of solvent, temperature, and catalyst play a significant role.

For the direct condensation of carboxylic acids and amines, various catalytic systems have been developed to promote the reaction under milder conditions. For example, a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been shown to be an effective and reusable catalyst for the synthesis of benzamides under ultrasonic irradiation. researchgate.net Similarly, a CuCoFe2O4@GO nanocatalyst has been utilized for the direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net Titanium tetrachloride (TiCl4) has also been employed to mediate the one-pot condensation of carboxylic acids and amines. nih.gov

For challenging couplings involving weakly nucleophilic amines, specialized protocols have been developed. One such protocol involves the in-situ formation of acyl fluorides, which are highly reactive towards amines, even sterically hindered or electron-deficient ones. rsc.org

| Catalyst System | Substrates | Conditions | Yield |

| Fe2Ni-BDC | trans-β-nitrostyrene, 2-aminopyridine | DCM, 80 °C, 24 h | 82% orgsyn.org |

| Diatomite earth@IL/ZrCl4 | Benzoic acids, Amines | Toluene, rt, ultrasound | High yields researchgate.net |

| TiCl4 | Carboxylic acids, Amines | Dichloromethane, reflux | Moderate to good yields nih.gov |

| BTFFH (in-situ acyl fluoride) | Hindered carboxylic acids, Electron-deficient amines | CH2Cl2, 80 °C | Good to excellent yields rsc.org |

Chemodivergent Synthesis and Advanced Catalytic Strategies for Related Benzamide Derivatives

Recent advances in organic synthesis have led to the development of chemodivergent and advanced catalytic strategies that allow for the selective synthesis of diverse molecular scaffolds from common precursors. These methods offer increased efficiency and atom economy.

Divergent Pathways from Common Precursors (e.g., α-bromoketones and 2-aminopyridine)

A notable example of chemodivergent synthesis is the reaction of α-bromoketones with 2-aminopyridine. By carefully selecting the reaction conditions, it is possible to selectively produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same starting materials.

The formation of N-(pyridin-2-yl)amides proceeds via a C-C bond cleavage mechanism promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This metal-free approach provides a mild and efficient route to these amide derivatives. The reaction conditions are crucial for directing the reaction towards the desired amide product.

| Reactants | Catalyst/Reagent | Solvent | Product |

| α-bromoketones, 2-aminopyridine | I2, TBHP | Toluene | N-(pyridin-2-yl)amides |

| α-bromoketones, 2-aminopyridine | TBHP | Ethyl Acetate | 3-bromoimidazo[1,2-a]pyridines |

This divergent approach showcases the power of tuning reaction parameters to achieve different chemical transformations from a single set of precursors.

Metal-Catalyzed Carbonylative Synthesis Applications (e.g., Cobalt-Catalyzed Phthalimide (B116566) Formation)

Metal-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds. In a relevant transformation, N-(pyridin-2-ylmethyl)benzamides can be converted into phthalimide derivatives through a cobalt-catalyzed direct carbonylative C-H activation. This reaction utilizes the pyridin-2-ylmethyl group as a directing group to facilitate the ortho-carbonylation of the benzamide ring.

This transformation highlights a sophisticated application of transition-metal catalysis where an existing part of the molecule directs a C-H functionalization event, leading to the construction of a more complex heterocyclic system. While this reaction transforms the benzamide, it demonstrates the reactivity of the N-(pyridin-2-ylmethyl)benzamide scaffold and the potential for its further elaboration using modern catalytic methods.

Heterogeneous Catalysis in Benzamide Formation (e.g., Metal-Organic Framework Catalysts)

The formation of the amide bond in benzamides can be efficiently catalyzed by heterogeneous catalysts, with Metal-Organic Frameworks (MOFs) emerging as a particularly promising class of materials. MOFs offer high surface area, tunable porosity, and the potential for active site engineering, making them effective and reusable catalysts for amide synthesis. researchgate.netrsc.org

Zirconium-based MOFs, such as UiO-66 and its derivatives, have been extensively studied for this purpose. digitellinc.comrsc.org These materials act as robust Lewis acid catalysts, activating carboxylic acids towards nucleophilic attack by amines. digitellinc.com The catalytic cycle typically involves the coordination of the carboxylic acid to the Lewis acidic metal sites within the MOF structure. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent attack by the amine to form a tetrahedral intermediate, which then collapses to yield the amide product and water.

The efficiency of MOF-catalyzed benzamide formation can be influenced by several factors, including the nature of the metal node, the organic linker, and the presence of defects within the MOF structure. chemrxiv.org For instance, defect engineering, which involves the creation of missing linkers or nodes, can generate more accessible and highly active catalytic sites. chemrxiv.org A defect-engineered MOF, MOF-808-py-Nox, which combines Lewis acidic Zr sites with pyridine (B92270) N-oxide functionalities, has demonstrated broad functional group compatibility in amide bond formation and can be recycled multiple times without a significant loss of activity. chemrxiv.org

The reaction conditions for MOF-catalyzed benzamide synthesis are generally milder than traditional methods, often proceeding at lower temperatures and in greener solvents. digitellinc.com For example, the amidation reaction between phenylacetic acid and benzylamine (B48309) has been successfully catalyzed by Zr-MOF samples in deuterated methanol (B129727) at 60 °C. rsc.org

Below is a table summarizing the catalytic performance of different MOF catalysts in benzamide formation.

| MOF Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| UiO-66 | Phenylacetic acid, Benzylamine | Ethanol | 80 | 14 | rsc.org |

| Zr-BDC-NO₂ | Phenylacetic acid, Benzylamine | Methanol-d₄ | 60 | >15 | rsc.org |

| MOF-808-py-Nox | Various carboxylic acids and amines | Toluene | 110 | up to 99 | chemrxiv.org |

Design-Oriented Synthesis of Biologically Active Derivatives

Analogues Inspired by Known Pharmacophores (e.g., Entinostat (MS-275) derivatives)

The structural framework of known pharmacophores serves as a valuable template for the design and synthesis of novel, biologically active benzamide derivatives. Entinostat (MS-275), a selective class I histone deacetylase (HDAC) inhibitor, has been a particularly fruitful starting point for the development of new anticancer agents. nih.govmdpi.com Researchers have systematically modified the core structure of Entinostat to explore structure-activity relationships (SAR) and to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

One strategy involves the modification of the "cap" group of the Entinostat molecule. For example, replacing the original cap with a 7H-pyrrolo[2,3-d]pyrimidine moiety has led to the development of MPT0L184, a selective inhibitor of HDAC1 and HDAC2. mdpi.com Another approach focuses on the linker region, where different functional groups can be introduced to modulate the compound's properties.

A recent development in this area is the design of Proteolysis Targeting Chimeras (PROTACs) based on the Entinostat scaffold. nih.gov These bifunctional molecules are designed to recruit an E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a novel mechanism of action beyond simple enzyme inhibition. nih.gov The synthesis of these PROTACs often utilizes "click" chemistry to connect the Entinostat-based HDAC-binding ligand to an E3 ligase-recruiting moiety via a linker. nih.gov

Targeted Synthesis for Specific Enzyme and Receptor Inhibition (e.g., Tyrosine Kinase Inhibitors)

The benzamide scaffold is a versatile platform for the targeted synthesis of inhibitors for specific enzymes and receptors implicated in various diseases. A significant area of focus has been the development of tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. mdpi.com The design strategy often involves incorporating pharmacophoric fragments known to interact with the ATP-binding site of specific tyrosine kinases.

For instance, novel N-aryl 4-(arylaminomethyl)benzamides have been synthesized, incorporating heterocyclic fragments that are known to be important for tyrosine kinase inhibition. researchgate.net The synthesis of these compounds can be achieved through the acylation of N-(aminoaryl)pyrimidin-2-amines with substituted benzoyl chlorides. researchgate.net

Researchers have also designed and synthesized a series of 4-(aminomethyl)benzamide (B1271630) derivatives as potential anticancer agents targeting a panel of receptor tyrosine kinases, including EGFR, HER-2, and PDGFR. nih.gov The molecular design of these inhibitors often utilizes a flexible 4-(aminomethyl)benzamide linker to connect different recognition moieties, allowing for optimal binding to the kinase active site. nih.gov The inhibitory activity of these synthesized compounds is typically evaluated through in vitro kinase assays.

The following table presents the inhibitory activity of selected benzamide derivatives against specific tyrosine kinases.

| Compound | Target Kinase | Inhibition (%) at 10 nM | Reference |

| Analogue 11 | EGFR | 91 | nih.gov |

| Analogue 13 | EGFR | 92 | nih.gov |

Synthesis of Histone Deacetylase Inhibitor Analogues

The development of novel histone deacetylase (HDAC) inhibitors based on the benzamide scaffold is an active area of research, driven by the therapeutic potential of these compounds in oncology and other diseases. nih.gov The general structure of these inhibitors typically consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. explorationpub.com The 2-aminobenzamide (B116534) moiety is a common ZBG in many selective class I HDAC inhibitors. acs.org

Hybrid molecules that combine the benzamide pharmacophore with other chemical entities, such as peptides, have also been synthesized. nih.gov These hybrid inhibitors are designed to potentially offer improved selectivity or novel mechanisms of action. The synthesis of these peptide-benzamide conjugates can be accomplished using solid-phase peptide synthesis (SPPS) techniques. nih.gov The inhibitory activity of these novel benzamide derivatives against different HDAC isoforms is a critical aspect of their evaluation.

The table below shows the IC₅₀ values for selected benzamide-based HDAC inhibitors against HDAC1 and HDAC3.

| Compound | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference |

| 13 | >500 | 532 | nih.gov |

| 14 | 1.3 | 4.6 | nih.gov |

| 15 | 49 | 2.6 | nih.gov |

| 16 | 10 | 12 | nih.gov |

Synthesis of Glycosyl-Triazolyl Benzamide Analogues

The synthesis of hybrid molecules incorporating a benzamide moiety, a triazole ring, and a glycosyl unit has led to the discovery of novel compounds with interesting biological activities. nih.gov The triazole ring, often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, serves as a stable and versatile linker connecting the glycosyl and benzamide fragments. nih.govresearchgate.net

A series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov The synthesis typically involves the reaction of a glycosyl azide (B81097) with a terminal alkyne-functionalized benzamide in the presence of a copper(I) catalyst. researchgate.net The resulting glycosyl-triazolyl benzamide derivatives have shown potent, dose-dependent inhibition of α-glucosidase. nih.govresearchgate.net

Notably, several deacetylated glycosyl methyl benzamide derivatives have exhibited significantly higher inhibitory activity compared to the standard drug acarbose. nih.govresearchgate.net This highlights the potential of this synthetic approach for developing new therapeutic agents.

The following table summarizes the α-glucosidase inhibitory activity of selected glycosyl-triazolyl benzamide analogues.

| Compound | α-Glucosidase IC₅₀ (µM) | Reference |

| 4c | 25.3 ± 0.8 | nih.govresearchgate.net |

| 4d | 26.1 ± 1.5 | nih.govresearchgate.net |

| 4f | 30.6 ± 2.1 | nih.govresearchgate.net |

| Acarbose (Standard) | 750.0 ± 12.5 | nih.govresearchgate.net |

Biological Activities and Pharmacological Potential

Investigation of Antineoplastic Activities of 3-amino-N-(pyridin-2-ylmethyl)benzamide and Related Derivatives

The benzamide (B126) and aminopyridine structures are key pharmacophores in the development of targeted cancer therapies. Derivatives built upon these scaffolds have demonstrated a range of anticancer effects, including the modulation of critical cellular signaling pathways, inhibition of cancer cell proliferation, and the induction of programmed cell death.

Modulation of Kinase Activity: Specificity and Inhibitory Potency (e.g., RET Kinase, VEGFR, Src Kinase)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The structural motifs present in this compound are found in various kinase inhibitors.

RET Kinase: The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations are linked to various cancers. A series of novel 4-chloro-benzamide derivatives featuring a substituted five-membered heteroaryl ring were designed and evaluated as RET kinase inhibitors. nih.gov One compound in this series, containing a 1,2,4-oxadiazole (B8745197) ring, demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels, effectively inhibiting the proliferation of cells driven by both wildtype and mutated RET. nih.gov This suggests that the benzamide scaffold is a promising starting point for developing potent RET kinase inhibitors. nih.gov

Aurora and MPS1 Kinases: The Aurora kinase family and Monopolar Spindle 1 (MPS1) kinase are key regulators of mitosis and are considered attractive targets for cancer therapy. nih.gov A fragment library based on a 3-aminopyridin-2-one core was screened against a panel of 26 kinases. nih.gov This screen identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of both the Aurora kinase family and MPS1. nih.gov X-ray crystallography studies revealed that these fragments establish key interactions within the ATP-binding site of the kinases. nih.gov

Src Kinase: The Src family of non-receptor tyrosine kinases plays a critical role in signaling pathways that control cell proliferation, differentiation, and survival. medchemexpress.com While direct inhibition by this compound has not been detailed, the aminopyridine scaffold is a component of various established Src kinase inhibitors. medchemexpress.com

In vitro Antiproliferative Efficacy against Malignant Cell Lines (e.g., MCF-7, MDA-MB-231, K562, A549)

Derivatives containing the benzamide and aminopyridine moieties have shown significant antiproliferative activity across a panel of human cancer cell lines. This efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit cell proliferation by 50%.

A study focusing on 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives revealed potent antiproliferative activity against several tested cancer cells. nih.gov One derivative, compound 7l, was particularly effective against the A549 non-small cell lung cancer line, exhibiting an IC50 value of 0.04 ± 0.01 μM. nih.gov In another study, a 3-cyano-2-substituted pyridine (B92270) derivative, compound 9a, induced significant growth inhibition in the MCF-7 breast cancer cell line with an IC50 value of 2 μM, while showing lower cytotoxicity against normal breast epithelial cells. nih.govnih.gov

The table below summarizes the in vitro antiproliferative activity of selected derivatives.

| Derivative Compound | Cell Line | Cancer Type | IC50 Value (µM) |

| 3-(6-aminopyridin-3-yl) benzamide derivative (7l) | A549 | Non-small cell lung cancer | 0.04 ± 0.01 nih.gov |

| 3-cyano-2-substituted pyridine derivative (9a) | MCF-7 | Breast adenocarcinoma | 2 nih.govnih.gov |

This table is based on data from cited research papers and is intended for informational purposes.

Cellular Effects: Cell Cycle Perturbation and Apoptosis Induction

Beyond inhibiting proliferation, effective anticancer agents often trigger specific cellular responses, such as halting the cell division cycle at a specific checkpoint or inducing programmed cell death (apoptosis).

Cell Cycle Arrest: Several studies have confirmed that N-substituted benzamides and related aminopyridine compounds can perturb the cell cycle. Treatment with the N-substituted benzamide declopramide (B1670142) was shown to induce a G2/M cell cycle block in a mouse pre-B cell line. nih.gov Similarly, a potent 3-(6-aminopyridin-3-yl)benzamide derivative caused G2/M phase arrest in A549 lung cancer cells by inhibiting the transcription of Aurora kinase B (AURKB). nih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. nih.govnih.gov

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. N-substituted benzamides have been shown to induce apoptosis following cell cycle arrest. nih.gov This process was found to involve the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov In MCF-7 breast cancer cells, a pyridine derivative induced morphological changes characteristic of apoptosis, including cell shrinkage and the formation of apoptotic bodies. nih.gov Further analysis confirmed that this compound led to an increase of cytochrome c in the cytoplasm and activated the caspase cascade, which executes the apoptotic program. nih.gov The 3-(6-aminopyridin-3-yl)benzamide derivative that caused cell cycle arrest also resulted in apoptosis through the p53 signaling pathway. nih.gov

Preclinical in vivo Efficacy in Xenograft Models of Cancer (e.g., RET-positive xenografts)

Promising in vitro results have been translated into preclinical animal models to assess in vivo efficacy. In these studies, human tumor cells are implanted in immunocompromised mice, forming xenografts that can be treated with investigational compounds.

A 3-(6-aminopyridin-3-yl)benzamide derivative that showed potent in vitro activity was tested in an A549 xenograft tumor model. nih.gov The compound demonstrated significant antitumor activity in vivo, highlighting its potential as a lead compound for further development. nih.gov Similarly, an orally bioavailable CHK1 inhibitor containing an aminopyridine moiety showed antitumor activity in human tumor xenografts, both as a single agent and in combination with chemotherapy. nih.gov These findings underscore the therapeutic potential of this class of compounds in a preclinical setting.

Research in Neurodegenerative Disease Therapeutics

The structural elements of this compound are also relevant in the search for treatments for neurodegenerative conditions such as Alzheimer's disease. Research in this area has focused on inhibiting key enzymes involved in the disease's pathology.

Inhibition of Key Enzymes: Acetylcholinesterase (AChE) and β-Secretase (BACE1)

Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine (B1216132) and the accumulation of amyloid-β (Aβ) plaques in the brain. The enzymes acetylcholinesterase (AChE), which breaks down acetylcholine, and β-secretase (BACE1), which is involved in the production of Aβ peptides, are major therapeutic targets.

Acetylcholinesterase (AChE) Inhibition: A novel series of isoindoline-1,3-dione derivatives bearing a benzamide pyridinium (B92312) structure were synthesized and evaluated as potential cholinesterase inhibitors. nih.gov Several of these compounds showed potent inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov

β-Secretase (BACE1) Inhibition: BACE1 initiates the cleavage of the amyloid precursor protein, leading to the formation of neurotoxic Aβ peptides. nih.gov A novel class of pyridinyl aminohydantoins was designed as highly potent BACE1 inhibitors, with one compound showing an IC50 of 20 nM. nih.gov Furthermore, the highly optimized BACE1 inhibitor verubecestat (B560084) (MK-8931), which advanced to Phase 3 clinical trials, features a pyridinecarboxamide moiety, demonstrating the utility of this scaffold in targeting BACE1. acs.org These findings indicate that the core structure of this compound is compatible with the design of potent BACE1 inhibitors.

Exploration of Neuroprotective Mechanisms

A comprehensive search of scientific literature yielded no specific studies investigating the neuroprotective mechanisms of this compound. Research into related benzamide derivatives has occasionally explored neuroprotective effects through various mechanisms, but these findings cannot be directly attributed to the specific chemical structure of this compound.

Antimicrobial and Anti-inflammatory Research

Evaluation of Antimicrobial Spectrum and Potency

There is no available data from scientific studies evaluating the antimicrobial spectrum and potency of this compound against various bacterial strains. While other novel benzamide derivatives have been synthesized and tested for antibacterial properties, this specific compound does not appear in the literature in this context.

Antifungal Activity Studies

No published research was found that specifically assesses the antifungal activity of this compound. Studies on other pyridine carboxamides and dinitro-benzamide derivatives have shown antifungal potential, but these compounds are structurally distinct, and their activities cannot be extrapolated to the subject compound.

Assessment of Anti-inflammatory Modulatory Effects

An extensive review of scientific databases and literature did not yield any studies concerning the anti-inflammatory effects of this compound. The general anti-inflammatory properties of the broader benzamide class of compounds have been noted in some research, often linked to the inhibition of pathways involving NF-κB and TNF-α, but specific data for this compound is absent.

Enzyme and Receptor Target Modulation

Histone Deacetylase (HDAC) Inhibition: Isoform Selectivity (e.g., HDAC1-3, HDAC8)

There are no specific studies detailing the inhibitory activity or isoform selectivity of this compound against histone deacetylases (HDACs). The benzamide functional group is a known zinc-binding group present in several well-characterized HDAC inhibitors, particularly those targeting Class I HDACs (HDAC1, 2, and 3). However, the majority of researched benzamide-based HDAC inhibitors, such as Entinostat (MS-275), feature an N-(2-aminophenyl)benzamide scaffold, which is structurally different from this compound. Consequently, no data on its potency (IC50 values) or selectivity for HDAC1, HDAC2, HDAC3, or HDAC8 is available in the public domain.

α-Glucosidase Inhibitory Capacity

There is no specific information available in the reviewed scientific literature to suggest that this compound has been evaluated for its α-glucosidase inhibitory capacity.

Ligand Development for Adenosine (B11128) Receptors

Scientific literature detailing the development or evaluation of this compound as a ligand for adenosine receptors is not currently available.

Toll-like Receptor 7 (TLR7) Agonistic Properties

There are no available research findings that specifically investigate the Toll-like Receptor 7 (TLR7) agonistic properties of this compound.

Investigation of Bcl-3 Inhibition

A review of scientific databases indicates no specific studies focused on the investigation of this compound as an inhibitor of B-cell lymphoma 3 (Bcl-3).

Emerging Therapeutic Avenues

Despite the limited data in other areas, the N-(pyridin-2-ylmethyl)benzamide scaffold has emerged as a significant area of interest in the development of new therapeutics for infectious diseases, particularly tuberculosis.

Anti-tubercular Activity Profiling (e.g., Mtb H37Ra)

The N-(pyridin-2-ylmethyl)benzamide structural framework is a key component of novel compounds investigated for their potent anti-tubercular activity. Research into a series of nitrobenzamide derivatives has highlighted the importance of the N-(pyridin-2-yl)methyl moiety for efficacy against Mycobacterium tuberculosis (Mtb). iu.edu

In a study focused on developing new anti-TB agents, N-(pyridin-2-yl)methyl 3,5-dinitrobenzamide (B1662146) analogues demonstrated exceptional activity. Specifically, compounds designated as C1 and C4 in the study, which feature this core structure, exhibited potent minimum inhibitory concentration (MIC) values of less than 0.016 µg/mL against both the drug-sensitive Mtb strain H37Rv and two drug-resistant clinical isolates. iu.edu This level of activity is comparable to established and potent anti-TB agents. iu.edu The findings indicate that the N-pyridinylmethyl group on the amide is a well-tolerated and effective modification for anti-tubercular action. iu.edu

Furthermore, these compounds were shown to have acceptable safety profiles, with safety indices (SI) greater than 1500, suggesting a favorable window between therapeutic efficacy and cytotoxicity. iu.edu The potent activity of these closely related dinitro-analogs underscores the potential of the this compound scaffold as a promising starting point for the development of new anti-tubercular drugs.

| Compound | Core Structure | MIC vs. Mtb H37Rv (μg/mL) | Safety Index (SI) |

|---|---|---|---|

| C1 | N-(pyridin-2-yl)methyl 3,5-dinitrobenzamide | <0.016 | >1500 |

| C4 | N-(pyridin-2-yl)methyl 3,5-dinitrobenzamide derivative | <0.016 | >1500 |

Modulation of Neurotransmitter Pathways (e.g., Serotonergic and Noradrenergic Systems)

Specific studies evaluating the direct effects of this compound on the modulation of serotonergic and noradrenergic neurotransmitter pathways are not present in the current body of scientific literature.

Molecular Mechanisms of Action and Target Engagement

Characterization of Specific Molecular Target Interactions

There is no available research that identifies and characterizes the specific molecular targets of 3-amino-N-(pyridin-2-ylmethyl)benzamide. Studies that detail the binding sites, affinity, and nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) with specific proteins or nucleic acids for this particular compound have not been published.

Biochemical Elucidation of Enzyme-Inhibitor Complexes

Information regarding the ability of this compound to act as an enzyme inhibitor is not present in the current body of scientific literature. Consequently, there are no biochemical studies elucidating the structure and kinetics of any potential enzyme-inhibitor complexes involving this compound.

Analysis of Receptor-Ligand Binding and Downstream Signaling Modulation

There is a lack of data from receptor binding assays that would determine the affinity and selectivity of this compound for any specific cellular receptors. Furthermore, without an identified receptor, there is no information on how this compound might modulate downstream signaling pathways.

Investigation of Intracellular Pathway Regulation (e.g., ERK, HIF-1α)

No studies have been found that investigate the effects of this compound on intracellular signaling pathways, including the ERK (extracellular signal-regulated kinase) and HIF-1α (hypoxia-inducible factor 1-alpha) pathways. The potential for this compound to influence these critical cellular processes remains unexplored.

Principles of Selective Target Engagement for Therapeutic Advantage

Given the absence of identified molecular targets for this compound, the principles that might govern its selective engagement for any potential therapeutic advantage are unknown. Research into how its chemical structure could be optimized for selectivity and efficacy has not been documented.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements within the Benzamide (B126) Core and Pyridine (B92270) Moiety

The "3-amino-N-(pyridin-2-ylmethyl)benzamide" scaffold comprises three key pharmacophoric elements: the benzamide core, the pyridine moiety, and the methylene (B1212753) linker. The benzamide portion, a common feature in many biologically active compounds, often participates in crucial hydrogen bonding interactions with biological targets through its amide N-H and carbonyl oxygen. The aromatic ring of the benzamide can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

The 3-amino group on the benzamide ring is a significant contributor to the molecule's polarity and can act as a hydrogen bond donor. Its position on the aromatic ring is crucial for orienting the molecule within a binding site to achieve optimal interactions.

A general pharmacophore model for this class of compounds can be hypothesized to consist of:

A hydrogen bond donor (the amino group).

A hydrogen bond donor and acceptor (the amide linkage).

An aromatic region (the benzamide phenyl ring).

A hydrogen bond acceptor and potential metal-binding site (the pyridine nitrogen).

A second aromatic/hydrophobic region (the pyridine ring).

The spatial arrangement of these features is dictated by the methylene linker, which allows for a degree of conformational flexibility.

Systemic Analysis of Substituent Effects on Biological Activity

The biological activity of "this compound" can be modulated by introducing various substituents on both the benzamide and pyridine rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.

Substituents on the aromatic rings can significantly impact activity. For instance, in related benzamide derivatives, the introduction of electron-withdrawing groups like halogens can alter the acidity of the amide N-H, potentially leading to stronger hydrogen bonds. In a study of pyridine derivatives, the presence of an amino or hydroxyl group, which are electron-donating, was shown to strongly impact the geometry and electronic structure of the molecule. rsc.org The position of these substituents is also critical; for example, ortho-substitution on the benzamide ring can force a non-planar conformation, which may be favorable or detrimental for binding to a specific target.

The electronic influence of substituents on the pyridine ring is also a key factor. Electron-donating groups can increase the electron density on the pyridine nitrogen, enhancing its hydrogen bonding or metal-coordinating capabilities. nih.gov Conversely, electron-withdrawing groups can decrease this electron density. nih.gov In a study on NNN pincer-type molecules with a central substituted pyridine ring, it was found that electron-donating groups increase the electron density around a coordinated Cu(II) center. nih.gov

The specific functional groups present on the "this compound" scaffold play distinct roles in its interaction with biological targets. The amide linkage is a cornerstone for binding, often forming key hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

The pyridine nitrogen is a key hydrogen bond acceptor. In the context of enzyme inhibition, for instance, it can interact with acidic residues in the active site. The ability of the pyridine ring to participate in π-π stacking with aromatic amino acid residues of a target protein is another important factor contributing to binding affinity. Studies on related pyridine derivatives have highlighted the importance of such interactions for biological activity.

Conformational Flexibility and Linker Optimization in Design

The methylene linker between the benzamide and pyridine moieties provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements. This flexibility can be crucial for fitting into a specific binding pocket. The preferred conformation of the molecule when bound to its target may be different from its lowest energy conformation in solution.

Computational studies and experimental techniques like X-ray crystallography and NMR spectroscopy can provide insights into the conformational preferences of such molecules. For instance, studies on benzamidinium-based inhibitors have shown that the molecule can adopt different conformations depending on the environment of the binding site. nih.gov

Optimization of the linker is a common strategy in drug design to improve binding affinity and selectivity. Altering the length, rigidity, or composition of the linker can fine-tune the orientation of the benzamide and pyridine rings relative to each other. For example, replacing the flexible methylene linker with a more rigid unit, such as a cyclopropane (B1198618) ring or an unsaturated bond, could lock the molecule into a more bioactive conformation, albeit at the cost of some conformational freedom. Conversely, extending the linker could allow the molecule to access deeper binding pockets.

Metal Chelation Considerations in SAR

The "this compound" structure possesses potential metal-chelating sites. The pyridine nitrogen and the amide oxygen, and potentially the 3-amino group, can coordinate with metal ions. This chelation can have a significant impact on the molecule's biological activity.

In many biological systems, metal ions play crucial roles as cofactors in enzymes or in stabilizing protein structures. A molecule that can chelate these metal ions might act as an enzyme inhibitor by sequestering the essential metal ion. The coordination of pyridine and amino-benzamide ligands to copper(II) has been studied, revealing that the pyridine nitrogen and the amide oxygen are common binding sites. mdpi.com

Computational Approaches in Medicinal Chemistry

Molecular Docking and Ligand-Target Binding Prediction (e.g., HDAC2, HDAC8, α-glucosidase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this involves docking a ligand (like 3-amino-N-(pyridin-2-ylmethyl)benzamide) into the active site of a target protein (such as HDAC2, HDAC8, or α-glucosidase) to predict its binding affinity and mode.

A hypothetical docking study would involve:

Preparation of the Protein Structure: Obtaining the 3D crystal structures of HDAC2, HDAC8, and α-glucosidase from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the defined active site of the protein and score the different poses based on binding energy.

The results would typically be presented in a table showing the predicted binding energies (in kcal/mol) and key interacting amino acid residues.

Data Table: Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| HDAC2 | Data not available | Data not available |

| HDAC8 | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For the this compound-protein complex predicted by docking, an MD simulation would provide insights into the stability of the binding pose and the dynamics of the interactions. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability and monitoring specific interactions (like hydrogen bonds) over the simulation time.

In silico Prediction of Intermolecular Forces and Hydrogen Bonding Networks

This analysis focuses on the specific non-covalent interactions that stabilize the ligand-protein complex. Computational tools can identify and quantify intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. A detailed study would map out the network of hydrogen bonds between the amino, amide, and pyridine (B92270) groups of this compound and the amino acid residues in the target's active site.

Application of Quantum Chemical Methods (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, DFT calculations could determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties help in understanding the molecule's reactivity and its potential for forming specific interactions with a biological target.

Advanced Chemoinformatics and QSAR Modeling in Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. To develop a QSAR model that includes this compound, a dataset of structurally similar compounds with their experimentally measured biological activities (e.g., IC₅₀ values against HDAC2) would be required. The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the optimization of the lead compound. As no such study or dataset is publicly available for this specific compound, a QSAR analysis cannot be performed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| HDAC2 |

| HDAC8 |

Preclinical Research Methodologies and Translational Research Foundations

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No publicly available data could be found regarding the in vitro ADME characterization of 3-amino-N-(pyridin-2-ylmethyl)benzamide. This includes information on its solubility, permeability, metabolic stability in liver microsomes, plasma protein binding, and identification of its metabolites.

Cell-Based Functional Assays for Efficacy and Selectivity Assessment

There is no information in the public domain concerning the use of this compound in cell-based functional assays. Consequently, its efficacy against specific biological targets, its mechanism of action at a cellular level, and its selectivity profile against off-target proteins have not been documented in accessible literature.

Use of Preclinical in vivo Models for Pharmacological Validation (e.g., tumor xenografts, disease models)

Details regarding the assessment of this compound in preclinical in vivo models are not available in published research. This includes studies using animal models, such as tumor xenografts or other disease-specific models, to validate its pharmacological effects, determine its pharmacokinetic profile, and establish a preliminary therapeutic window.

Concluding Perspectives and Future Research Trajectories

Identification of Gaps and Opportunities in Current Research

The primary and most significant gap is the apparent lack of any foundational research on 3-amino-N-(pyridin-2-ylmethyl)benzamide. Basic information regarding its synthesis, characterization, and biological activity is not available in the public domain. This presents a clear opportunity for initial exploratory studies to determine if the compound possesses any interesting chemical or biological properties.

Strategies for Rational Design of Next-Generation Analogues with Enhanced Specificity

Without a known biological target or any initial activity data for the parent compound, strategies for rational drug design are purely hypothetical. Future research would first need to identify a biological target. Following this, computational modeling and structure-activity relationship (SAR) studies could be initiated.

Synergistic Approaches: Combining Experimental and Computational Methodologies

Should a research program be initiated for this compound, a synergistic approach would be essential. Computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could guide the synthesis of the compound and its analogues. Experimental validation through in vitro and in vivo assays would then be required to confirm any predicted activity.

Potential for Repurposing and Novel Therapeutic Applications

As there are no known existing therapeutic applications for this compound, the concept of repurposing is not applicable. Any potential therapeutic applications would need to be discovered through broad biological screening against various disease targets.

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 3-amino-N-(pyridin-2-ylmethyl)benzamide to achieve high yield and purity? A:

- Reagent Selection : Use pyridine as a base to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses (e.g., condensation of acid chlorides with amines under reflux) .

- Catalytic Hydrogenation : For intermediates requiring nitro-group reduction (e.g., 3-nitrobenzamide derivatives), employ Pd/C under H₂ in methanol to avoid over-reduction or side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the product from unreacted starting materials or byproducts (e.g., diamides vs. benzimidazoles, dependent on reaction conditions) .

- Yield Improvement : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of pyridin-2-ylmethylamine) and reaction time (typically 4–18 hours under reflux) to minimize dimerization .

Advanced Structural Characterization

Q: Which advanced techniques are most reliable for resolving structural ambiguities in this compound derivatives? A:

- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL) for small-molecule refinement to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the amino group and pyridine nitrogen) .

- Spectroscopic Validation : Confirm the presence of the amide carbonyl (IR: ~1650–1680 cm⁻¹) and aromatic protons (¹H NMR: δ 7.0–8.5 ppm for pyridine and benzamide rings) .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the amino group’s nucleophilicity or the pyridine ring’s π-π stacking potential .

Polymorphism and Crystallization

Q: How does polymorphism impact the physicochemical properties of this compound, and how can it be controlled? A:

- Crystallization Conditions : Slow cooling from ethanol/water mixtures favors thermodynamically stable polymorphs, while rapid cooling (e.g., ice baths) may yield metastable forms, as seen in benzamide systems .

- Analytical Monitoring : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to distinguish polymorphs. For example, orthorhombic vs. monoclinic packing modes alter solubility and bioavailability .

- Stabilization : Introduce co-crystallizing agents (e.g., carboxylic acids) to lock specific hydrogen-bonding networks and suppress polymorphic transitions .

Mechanistic Insights via Computational Chemistry

Q: What computational approaches elucidate the reaction mechanisms involving this compound in catalytic C-H activation? A:

- Transition State Modeling : Density functional theory (DFT) at the B3LYP-D3 level reveals that C(sp²)-H activation at nickel centers proceeds via a concerted metalation-deprotonation (CMD) pathway, with pyridine acting as a directing group .

- Non-Covalent Interactions : Natural Bond Orbital (NBO) analysis identifies critical hydrogen bonds between the amide NH and acetate ligands, stabilizing intermediates in catalytic cycles .

- Solvent Effects : Include implicit solvent models (e.g., SMD for toluene) to account for dielectric effects on activation barriers .

Impurity Profiling and Control

Q: How can researchers identify and mitigate process-related impurities in this compound synthesis? A:

- HPLC-MS Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and high-resolution MS to detect impurities such as N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide (a common byproduct from incomplete deprotection) .

- Purification Strategies : Employ preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to resolve structurally similar impurities .

- Reaction Monitoring : Track intermediates via in situ IR spectroscopy to optimize reaction quench points and minimize over-functionalization .

Structure-Activity Relationship (SAR) Studies

Q: How do modifications to the this compound scaffold influence its biological activity? A:

- Amino Group Substitution : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 3-position enhances binding to bacterial enzymes (e.g., acps-pptase) by increasing electrophilicity .

- Pyridine Ring Modifications : Fluorination at the pyridine 4-position improves metabolic stability, while methyl groups enhance lipophilicity for blood-brain barrier penetration .

- Amide Linker Replacement : Replacing benzamide with sulfonamide alters hydrogen-bonding patterns, affecting target selectivity in kinase inhibition assays .

Advanced Applications in Catalysis

Q: How is this compound utilized as a ligand or substrate in transition-metal-catalyzed reactions? A:

- Nickel-Catalyzed C-H Functionalization : The pyridine moiety directs regioselective C-H activation at the benzamide’s ortho position, enabling arylation or alkylation via [Ni(OAc)₂] catalysts .

- Rhodium-Mediated Cycloadditions : React with cyclopropenones (e.g., 2,3-diphenylcyclopropenone) under [Rh(OAc)(cod)]₂ catalysis to form pyrrolinones, leveraging the amide’s nucleophilicity for ring-opening .

- Photoredox Catalysis : Pair with iridium complexes (e.g., Ir(ppy)₃) under blue light to generate amidyl radicals for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.